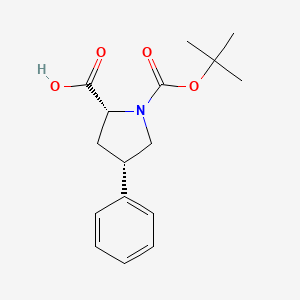
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid” is a chemical compound with the molecular weight of 452.51 . It is a solid substance and should be stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “(2R,4S)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-2-pyrrolidinecarboxylic acid” and its InChI code is "1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1" .Physical And Chemical Properties Analysis
This compound has a boiling point of 650.2±55.0°C at 760 mmHg . It is a solid substance and should be stored at room temperature .Aplicaciones Científicas De Investigación
Biocatalysis and Microbial Inhibition
Carboxylic acids, such as the one , are studied for their effects on microbial growth and fermentation processes. Research highlights the inhibitory effects of certain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, affecting cell membranes and internal pH, which is critical in bioprocessing and fermentation technologies (Jarboe, Royce, & Liu, 2013).
Stereochemistry and Pharmacology
The stereochemistry of phenylpiracetam, a compound related to the pyrrolidine structure, significantly influences its pharmacological properties. Enantiomerically pure compounds show distinct biological activities, emphasizing the importance of stereochemistry in drug development and the potential for specific stereoisomers to exhibit enhanced therapeutic profiles (Veinberg et al., 2015).
Catalysis
The compound's framework is relevant in the context of non-enzymatic kinetic resolution processes in synthetic organic chemistry, offering pathways to achieve high enantioselectivity and efficiency in producing chiral molecules. This is crucial for the pharmaceutical industry and the synthesis of bioactive compounds (Pellissier, 2011).
Antioxidant and Biological Activity
Carboxylic acids derived from plants, including structures related to the given compound, exhibit antioxidant, antimicrobial, and cytotoxic activities. Understanding these properties can lead to the development of new therapeutic agents and additives with health benefits (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Technological Applications
The research also extends to environmental science, where the extraction and recovery of carboxylic acids from aqueous solutions are investigated. This has implications for waste treatment, recycling processes, and the development of green technologies (Sprakel & Schuur, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQDIQHICLYKH-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661569 |
Source


|
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144069-70-5 |
Source


|
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


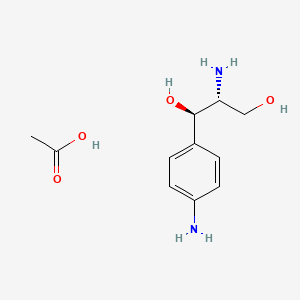


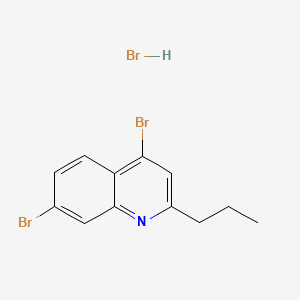
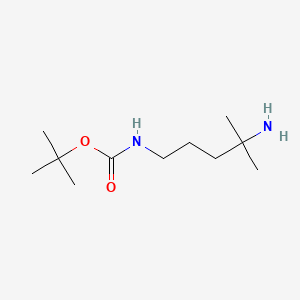




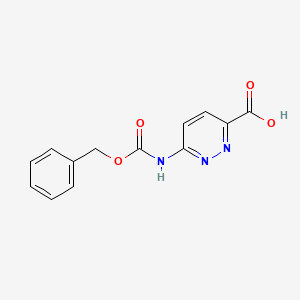
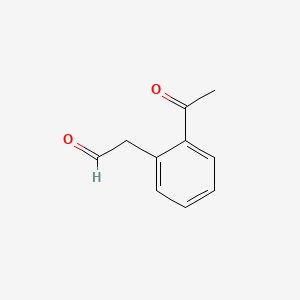
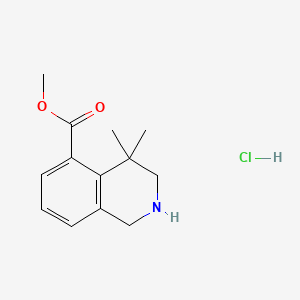
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)